molecular formula C17H26AuP+ B14370185 gold;2-phenylethynyl-tri(propan-2-yl)phosphanium CAS No. 89989-63-9

gold;2-phenylethynyl-tri(propan-2-yl)phosphanium

Cat. No.: B14370185
CAS No.: 89989-63-9
M. Wt: 458.3 g/mol
InChI Key: GWROTHNWJMZHBM-UHFFFAOYSA-N
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Description

Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is a compound that belongs to the class of tertiary phosphines. These compounds are known for their versatility in various chemical reactions and applications, particularly in catalysis and organometallic chemistry. The presence of gold in the compound adds unique properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the reaction of a gold precursor with 2-phenylethynyl-tri(propan-2-yl)phosphine. One common method is the reaction of gold chloride (AuCl) with 2-phenylethynyl-tri(propan-2-yl)phosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium involves its interaction with molecular targets through its phosphine and gold components. The phosphine group acts as a ligand, coordinating with metal centers in catalytic processes. The gold atom can facilitate electron transfer and stabilize reaction intermediates, enhancing the efficiency of catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethynyl-tri(propan-2-yl)silane
  • Isopropyltriphenylphosphonium iodide
  • Ethynyl-tri(propan-2-yl)phosphanium,gold

Uniqueness

Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to the presence of gold, which imparts distinct catalytic properties and enhances its reactivity compared to similar compounds. The combination of the phenylethynyl group and the tri(propan-2-yl)phosphine moiety further contributes to its versatility and effectiveness in various applications .

Properties

CAS No.

89989-63-9

Molecular Formula

C17H26AuP+

Molecular Weight

458.3 g/mol

IUPAC Name

gold;2-phenylethynyl-tri(propan-2-yl)phosphanium

InChI

InChI=1S/C17H26P.Au/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1;

InChI Key

GWROTHNWJMZHBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Au]

Origin of Product

United States

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